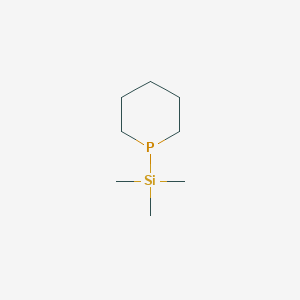
1-(Trimethylsilyl)phosphinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trimethylsilyl)phosphinane is an organophosphorus compound characterized by the presence of a trimethylsilyl group attached to a phosphinane ring. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)phosphinane can be synthesized through various methods. One common approach involves the reaction of trimethylsilyl chloride with a suitable phosphinane precursor in the presence of a base such as sodium-potassium alloy . This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trimethylsilyl)phosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinanes depending on the reagents used.
Applications De Recherche Scientifique
1-(Trimethylsilyl)phosphinane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organophosphorus compounds and as a ligand in catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism by which 1-(Trimethylsilyl)phosphinane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved often include the formation of intermediate complexes that facilitate the desired chemical transformations .
Comparaison Avec Des Composés Similaires
Tris(trimethylsilyl)phosphine: Another organophosphorus compound with similar reactivity but different structural properties.
Trimethylsilyl chloride: A related compound used in the synthesis of 1-(Trimethylsilyl)phosphinane.
Uniqueness: this compound is unique due to its specific ring structure and the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
88471-60-7 |
|---|---|
Formule moléculaire |
C8H19PSi |
Poids moléculaire |
174.30 g/mol |
Nom IUPAC |
trimethyl(phosphinan-1-yl)silane |
InChI |
InChI=1S/C8H19PSi/c1-10(2,3)9-7-5-4-6-8-9/h4-8H2,1-3H3 |
Clé InChI |
ZTKJYOKWKPUBHP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)P1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


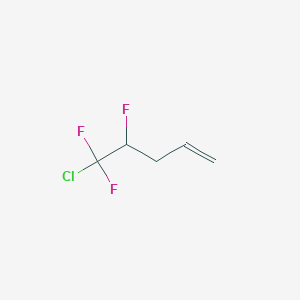


![N,N-Dimethyl-N'-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea](/img/structure/B14392132.png)
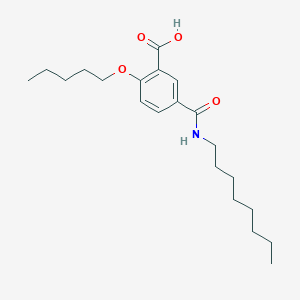

![2-[(4-Iodo-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14392153.png)
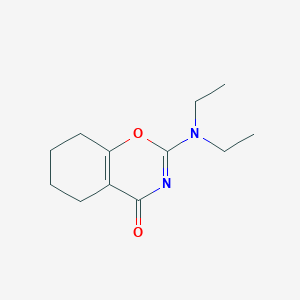
![2-Phenylthieno[3,4-b]pyrazine](/img/structure/B14392164.png)
![Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]-](/img/structure/B14392170.png)

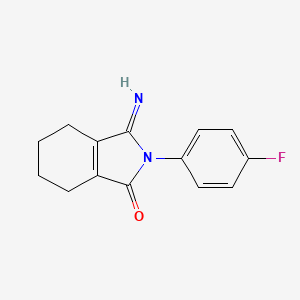
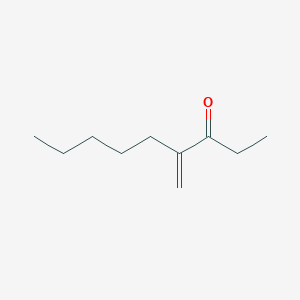
![2-[(4-Chlorophenyl)methoxy]naphthalene](/img/structure/B14392190.png)
